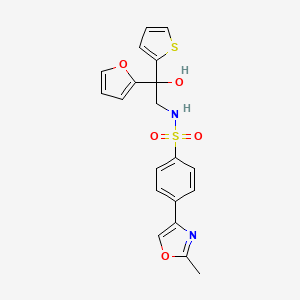

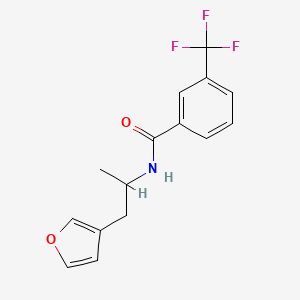

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biological properties. In the context of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, although this specific compound is not directly mentioned, related research provides insight into the synthesis of similar compounds. For instance, the synthesis and structure-activity relationship (SAR) of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been described, highlighting the potential for creating high-affinity inhibitors through careful design and synthesis . Additionally, the use of benzenesulfonyl substituted furoxans as intermediates for the synthesis of new functionalized furoxans, which could be related to the furan component of the compound , has been explored, demonstrating the versatility of benzenesulfonyl groups in synthesis .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The research on benzenesulfonamides incorporating flexible triazole moieties, which are effective carbonic anhydrase inhibitors, suggests that the insertion of flexible linkers can significantly impact the binding affinity and specificity of these compounds . This implies that the molecular structure of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, with its furan and thiophene components, could be tailored to interact with specific biological targets.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be influenced by their substituents. For example, the reaction of benzenesulfonyl substituted furoxans with ethanol and ethanethiol in a basic medium leads to the formation of ethers and sulphides, respectively . This indicates that the benzenesulfonyl group can undergo nucleophilic substitution reactions, which could be relevant for the chemical reactions of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the introduction of phenyl-1,2,3-triazole moieties into benzenesulfonamides has been shown to result in potent inhibition of certain human carbonic anhydrase isoforms, which is a direct consequence of the compound's chemical properties . These findings suggest that the physical and chemical properties of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide would need to be carefully analyzed to understand its potential as a biological inhibitor.

Case Studies and Applications

While the provided papers do not mention case studies directly related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, they do offer insights into the applications of similar compounds. For example, certain benzenesulfonamide derivatives have been evaluated for their ability to inhibit kynurenine 3-hydroxylase, which could be relevant for neurological conditions . Moreover, some derivatives have shown significant intraocular pressure-lowering activity in an animal model of glaucoma, suggesting potential therapeutic applications . These studies underscore the importance of understanding the synthesis, structure, and properties of benzenesulfonamide derivatives for their application in medicinal chemistry.

科学的研究の応用

Synthesis and Biochemical Evaluation

One application of related compounds is in the synthesis and biochemical evaluation of inhibitors for specific biochemical pathways. For instance, sulfonamide derivatives have been studied for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. The research by Röver et al. (1997) demonstrates the potential of sulfonamide derivatives in exploring the pathophysiological roles of biochemical pathways following neuronal injury (Röver et al., 1997).

Anticancer and Anti-Inflammatory Applications

The synthesis of celecoxib derivatives has been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent activities. Küçükgüzel et al. (2013) synthesized novel sulfonamide derivatives and evaluated their biological activities, demonstrating the versatility of sulfonamide derivatives in pharmaceutical development (Küçükgüzel et al., 2013).

Chemical Synthesis and Material Science

Compounds structurally related to the specified sulfonamide have been utilized in chemical synthesis and material science applications. For instance, gold(I)-catalyzed reactions involving furan and thiophene derivatives have been employed to create complex chemical structures, enriching the chemistry of gold carbenoids and potentially leading to new material properties (Wang et al., 2014).

Solar Energy Applications

In the field of renewable energy, derivatives of furan and thiophene have been incorporated into phenothiazine-based dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance. The study by Kim et al. (2011) shows how these derivatives can significantly improve solar energy-to-electricity conversion efficiency, highlighting the role of organic compounds in enhancing renewable energy technologies (Kim et al., 2011).

Enzymatic Synthesis of Biobased Polyesters

Furthermore, the enzymatic polymerization of biobased monomers, including furan derivatives, with diacid ethyl esters, has been explored for creating new biobased materials. Jiang et al. (2014) successfully synthesized furan-based polyesters, potentially contributing to the development of sustainable polymers and plastics (Jiang et al., 2014).

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-14-22-17(12-27-14)15-6-8-16(9-7-15)29(24,25)21-13-20(23,18-4-2-10-26-18)19-5-3-11-28-19/h2-12,21,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXOTQLLZIFTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)

![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)

![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)

![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)